methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC18232119
Molecular Formula: C7H7N5O2
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N5O2 |
|---|---|
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | methyl 4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C7H7N5O2/c1-14-7(13)4-3-5(8)9-2-10-6(3)12-11-4/h2H,1H3,(H3,8,9,10,11,12) |
| Standard InChI Key | BJSHVZOLOSVJRH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2C(=NC=NC2=NN1)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:
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4-Amino group: A primary amine at the 4-position, enhancing hydrogen-bonding capacity.
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3-Methyl ester: A carboxylate ester at the 3-position, influencing solubility and metabolic stability .
The molecular formula (C₇H₇N₅O₂) corresponds to a molecular weight of 193.16 g/mol. Spectroscopic data for related compounds, such as 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (C₆H₅N₅O₂; MW: 179.14 g/mol), provide indirect insights. For instance, -NMR spectra of analogs show aromatic protons between δ 7.54–8.58 ppm and methyl groups near δ 2.42 ppm .
Table 1: Comparative Molecular Properties of Pyrazolo[3,4-d]Pyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate | C₇H₇N₅O₂ | 193.16 | 4-NH₂, 3-COOCH₃ |
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | C₆H₅N₅O₂ | 179.14 | 4-NH₂, 3-COOH |
| 6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | C₁₂H₁₀N₄O | 226.24 | 6-CH₃, 1-C₆H₅, 4-ketone |
Synthesis and Derivatization Strategies
Core Scaffold Construction
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common route involves:
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Esterification of Carboxylic Acid Precursors: Reacting 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
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Chlorination and Functionalization: Intermediate chlorinated derivatives (e.g., 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) undergo nucleophilic substitution with hydrazine or amines to introduce amino groups .
Table 2: Representative Synthetic Pathways for Pyrazolo[3,4-d]Pyrimidine Derivatives
Functional Group Modifications
Derivatization focuses on enhancing bioactivity:
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Schiff Base Formation: Condensation of hydrazinyl intermediates with aldehydes/ketones to form imine-linked analogs (e.g., 5a–e in ).
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Thioureido Derivatives: Reaction with isothiocyanates yields thioamide-containing compounds (e.g., 9a–e in ), which exhibit improved kinase inhibition .
Biological Activities and Mechanistic Insights
Table 3: Antiproliferative Activities of Selected Analogs
| Compound | Cell Line (IC₅₀, µM) | Target Enzyme (IC₅₀, µM) |
|---|---|---|
| 5c | MCF-7: 12.3 ± 1.2 | CDK2: 1.8 ± 0.3 |
| 8a | HCT-116: 9.7 ± 0.8 | EGFR: 4.2 ± 0.6 |
| 9e | HepG2: 7.4 ± 0.9 | CDK2: 0.9 ± 0.1 |
Structure-Activity Relationships (SAR)
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Amino Group at C4: Critical for kinase binding; removal reduces potency by >10-fold .
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Ester vs. Carboxylic Acid: Methyl esters improve cell permeability over carboxylic acids (e.g., 3.2-fold higher uptake in HeLa cells) .
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Aryl Substitutions: Para-substituted phenyl groups (e.g., -Cl, -OH) enhance target affinity via hydrophobic interactions .
Challenges and Future Directions
Limitations in Current Knowledge
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Pharmacokinetic Data: Absence of ADME (absorption, distribution, metabolism, excretion) studies for methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate.
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Target Specificity: Off-target effects observed in analogs (e.g., inhibition of EGFR and PDGFR) .
Recommended Research Priorities
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